

Spectroscopic Profile of Bicyclo[2.2.0]hexane: A Technical Guide

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Compound of Interest

Compound Name: Bicyclo[2.2.0]hexane

Cat. No.: B14156240

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **bicyclo[2.2.0]hexane**, a strained bicyclic alkane. The unique structural features of this molecule give rise to a distinct spectroscopic signature. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition, to serve as a valuable resource for researchers in synthetic chemistry, materials science, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **bicyclo[2.2.0]hexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
2.47	m	H1, H4 (Bridgehead)
2.15	m	H2, H3, H5, H6 (endo)
1.55	m	H2, H3, H5, H6 (exo)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
40.5	C1, C4 (Bridgehead)
21.9	C2, C3, C5, C6

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2930	Strong	C-H stretch
1450	Medium	CH ₂ scissoring
1270	Medium	CH ₂ wagging
950	Medium	C-C stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
82	40	[M] ⁺ (Molecular Ion)
67	100	[M - CH ₃] ⁺
54	80	[C ₄ H ₆] ⁺ (Retro-Diels-Alder)
41	60	[C ₃ H ₅] ⁺
39	55	[C ₃ H ₃] ⁺

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following outlines generalized experimental protocols.

NMR Spectroscopy

A solution of **bicyclo[2.2.0]hexane** is prepared in a deuterated solvent, commonly chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ^1H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. For ^{13}C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

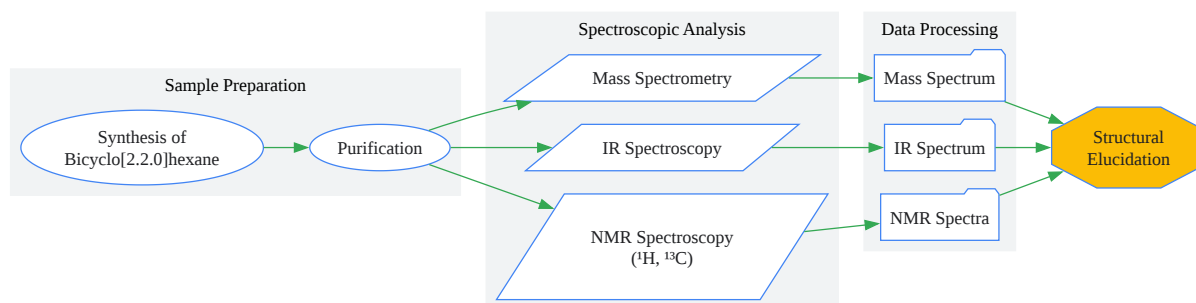
The IR spectrum of **bicyclo[2.2.0]hexane**, which is a liquid at room temperature, can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The data is typically collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). A dilute solution of **bicyclo[2.2.0]hexane** in a volatile solvent (e.g., dichloromethane or diethyl ether) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The standard electron energy for EI is 70 eV. The resulting fragmentation pattern is then analyzed.

Visualizing Experimental Workflow

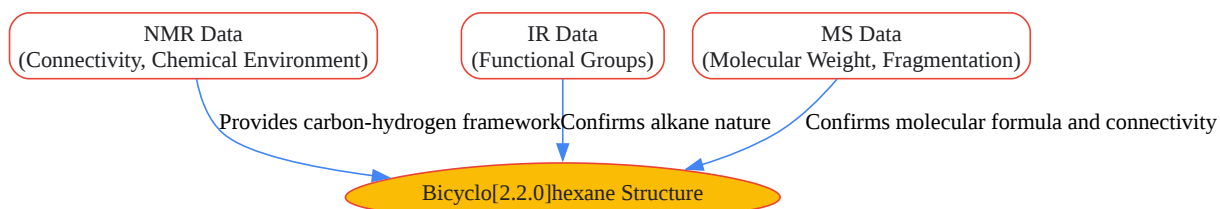
The general workflow for the spectroscopic analysis of **bicyclo[2.2.0]hexane** can be visualized as follows:



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A generalized workflow for the synthesis and spectroscopic characterization of **bicyclo[2.2.0]hexane**.

The logical relationship in determining the structure from spectroscopic data involves the complementary information provided by each technique.



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Integration of spectroscopic data for the structural elucidation of **bicyclo[2.2.0]hexane**.

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